![molecular formula C7H12ClN3 B13223683 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole](/img/structure/B13223683.png)
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroalkyl group and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 3-chloro-2-methylpropylamine with methyl azide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds via a cycloaddition mechanism, forming the triazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of dechlorinated or partially reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as triazole oxides.
Reduction: Reduced forms of the triazole compound with or without the chloro group.
Scientific Research Applications
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropylamine: A precursor in the synthesis of the triazole compound.
1-Methyl-1H-1,2,3-triazole: Lacks the chloroalkyl group but shares the triazole core structure.
4-(3-Chloro-2-methylpropyl)-1H-1,2,3-triazole: Similar structure but without the methyl group on the triazole ring.
Uniqueness
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of both the chloroalkyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
4-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, antibacterial properties, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical formula of this compound is C7H10ClN3 with a molecular weight of approximately 175.63 g/mol. The triazole ring structure provides a unique pharmacophore that can interact with various biological targets.
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with the triazole nucleus exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of key bacterial enzymes or interference with cell wall synthesis.
Case Studies
- Inhibition of Bacillus subtilis : A study demonstrated that certain triazole derivatives showed remarkable selectivity against Bacillus subtilis resistant to nalidixic acid. The introduction of specific substituents enhanced antibacterial efficacy, with some compounds displaying minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin .
- Synthesis and Evaluation : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds containing a hydroxyphenyl fragment at the C-3 position exhibited superior antibacterial effects compared to their precursors .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within microbial cells. For instance, it may inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication, thereby leading to cell death .
Other Biological Activities
Beyond antibacterial properties, triazoles have shown potential in other areas:
- Antifungal Activity : Some triazoles are known to inhibit fungal growth by disrupting ergosterol synthesis.
- Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells through mitochondrial pathways .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
GZCDHXQQIUISQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(N=N1)C)CCl |
Origin of Product |
United States |
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